BenchChemオンラインストアへようこそ!

3-phenyl-5-[3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole

Medicinal chemistry Structure–activity relationship Kinase inhibitor design

3-Phenyl-5-[3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole (CAS 2034502‑19‑5) is a fully synthetic heterocyclic small molecule (C₂₂H₁₈N₄O₃, MW 386.41) built on a 3‑phenyl‑2,1‑benzoxazole core, linked via a carbonyl‑pyrrolidine bridge to a pyrimidin‑4‑yloxy substituent. The pyrrolidine nitrogen participates in the amide bond, while the pyrimidine oxygen is attached at the pyrrolidine 3‑position, creating a conformationally restricted three‑ring architecture distinct from simpler benzoxazole or pyrrolidine‑pyrimidine fragments.

Molecular Formula C22H18N4O3
Molecular Weight 386.411
CAS No. 2034502-19-5
Cat. No. B2668042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-5-[3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole
CAS2034502-19-5
Molecular FormulaC22H18N4O3
Molecular Weight386.411
Structural Identifiers
SMILESC1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
InChIInChI=1S/C22H18N4O3/c27-22(26-11-9-17(13-26)28-20-8-10-23-14-24-20)16-6-7-19-18(12-16)21(29-25-19)15-4-2-1-3-5-15/h1-8,10,12,14,17H,9,11,13H2
InChIKeyRIEMQTHJPRJWLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-5-[3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole (CAS 2034502-19-5): Core Scaffold & Procurement-Grade Physicochemical Profile


3-Phenyl-5-[3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole (CAS 2034502‑19‑5) is a fully synthetic heterocyclic small molecule (C₂₂H₁₈N₄O₃, MW 386.41) built on a 3‑phenyl‑2,1‑benzoxazole core, linked via a carbonyl‑pyrrolidine bridge to a pyrimidin‑4‑yloxy substituent . The pyrrolidine nitrogen participates in the amide bond, while the pyrimidine oxygen is attached at the pyrrolidine 3‑position, creating a conformationally restricted three‑ring architecture distinct from simpler benzoxazole or pyrrolidine‑pyrimidine fragments . Commercially sourced material is typically supplied at ≥95 % purity, making the compound suitable as a starting point for structure–activity relationship (SAR) studies or as a reference standard in biochemical assay development .

Why In‑Class Benzoxazole‑Pyrrolidine Hybrids Cannot Simply Be Interchanged: The Case for 2034502‑19‑5


Benzoxazole‑pyrrolidine hybrids are explored across multiple therapeutic target classes—including acetyl‑CoA carboxylase (ACC), GPR119, and vitamin D receptor—but small structural changes in the heteroaryl‑oxy appendage dramatically alter target engagement, selectivity, and physicochemical properties [1]. In ACC1 inhibitor series, for example, replacing a pyrimidine with a thiadiazole or shifting substituents on the pyrimidine ring has been shown to modulate isoform selectivity (ACC1 vs. ACC2) and cellular potency by >10‑fold [2]. The pyrimidin‑4‑yloxy group in 2034502‑19‑5 provides a specific hydrogen‑bond acceptor/donor geometry and electron distribution that is not replicated by thiazole, thiadiazole, triazole, or dimethyl‑pyrimidine analogs, making generic substitution unreliable without confirmatory head‑to‑head biochemical profiling .

Quantitative Differentiation of 3‑Phenyl‑5‑[3‑(pyrimidin‑4‑yloxy)pyrrolidine‑1‑carbonyl]‑2,1‑benzoxazole Against Its Closest Structural Analogs


Structural Uniqueness of the Pyrimidin‑4‑yloxy Substituent Versus Thiadiazole and Dimethylpyrimidine Analogs

The core benzoxazole‑pyrrolidine scaffold is conserved across multiple commercially available analogs, but the heteroaryl‑oxy group at the pyrrolidine 3‑position differs. The target compound bears an unsubstituted pyrimidin‑4‑yloxy group, whereas the closest commercial analogs include a 1,2,5‑thiadiazol‑3‑yloxy analog (CAS 2097862‑07‑0, C₂₀H₁₆N₄O₃S, MW 392.43) and a 4,6‑dimethylpyrimidin‑2‑yloxy analog (CAS 2034366‑38‑4, C₂₄H₂₂N₄O₃, MW 414.47) . The pyrimidine‑to‑thiadiazole replacement introduces a sulfur atom and alters heterocyclic aromaticity, hydrogen‑bonding capacity, and lipophilicity (estimated ΔclogP ≈ +0.5 to +0.8 for the thiadiazole analog), which can shift target binding profiles [1]. The dimethyl substitution on the pyrimidine ring increases steric bulk and molecular weight by ~28 Da, potentially affecting cell permeability and metabolic stability .

Medicinal chemistry Structure–activity relationship Kinase inhibitor design

Pyrrolidine Linker Conformation: Constraint Versus Flexibility in Oxazolidine‑Dione and Triazole Analogs

The target compound employs a simple pyrrolidine‑1‑carbonyl linker between the benzoxazole core and the pyrimidin‑4‑yloxy group. In contrast, 3‑[1‑(3‑phenyl‑2,1‑benzoxazole‑5‑carbonyl)pyrrolidin‑3‑yl]‑1,3‑oxazolidine‑2,4‑dione (CAS 2034383‑74‑7) replaces the pyrimidin‑4‑yloxy with a bulkier, more polar oxazolidine‑2,4‑dione ring . The oxazolidine‑dione introduces additional hydrogen‑bond donors/acceptors and increases conformational rigidity, which may enhance target binding but at the expense of ligand efficiency (MW increase of ~44 Da relative to the target compound) . The triazole analog (CAS not listed) replaces the ether oxygen with a triazole ring, altering both geometry and electronic character of the side chain . The simpler ether linkage in the target compound preserves rotational freedom that may be advantageous for induced‑fit binding mechanisms.

Conformational analysis Ligand efficiency Scaffold hopping

Benzoxazole Core Isomerism: 2,1‑Benzoxazole Versus 1,3‑Benzoxazole in ACC1 Inhibitor Pharmacology

The target compound contains a 2,1‑benzoxazole (also referred to as benzo[c]isoxazole) core, whereas the majority of published ACC1 inhibitors—including the clinical candidate series from Takeda—employ a 1,3‑benzoxazole scaffold [1]. In Takeda's ACC1‑selective inhibitor program, compound 1a (1,3‑benzoxazole‑based) achieved an acetate uptake IC₅₀ of 0.76 nM in cellular assays but caused severe body weight reduction in mice due to residual ACC2 inhibition [2]. The 2,1‑benzoxazole isomer presents a different spatial orientation of the fused oxazole ring, which can alter the trajectory of the C‑5 carbonyl substituent by approximately 1.0–1.5 Å relative to the 1,3‑benzoxazole series, potentially shifting selectivity between ACC1 and ACC2 isoforms [3].

Acetyl‑CoA carboxylase Isoform selectivity Cancer metabolism

Computed Drug‑Likeness and Physicochemical Differentiation from Pyrimidine‑Substituted Pyrrolidine ACC Inhibitors (US 8,962,641 Series)

Boehringer Ingelheim's patent US 8,962,641 claims a broad genus of pyrimidine‑substituted pyrrolidine derivatives as ACC inhibitors, but the exemplified compounds lack the 2,1‑benzoxazole core, instead employing amide‑linked biaryl or heteroaryl groups [1]. The target compound's benzoxazole ring adds aromatic planarity and π‑stacking potential absent in the patented series. Computationally, the compound satisfies Lipinski's Rule of Five (MW 386.41 < 500; HBA ≤ 7; HBD = 0; clogP estimated at 2.8–3.5) . In contrast, many ACC inhibitor leads have MW > 450, higher lipophilicity, and poorer solubility profiles [2].

Drug‑likeness Lipinski parameters Patent landscape

High‑Value Research and Procurement Scenarios for 3‑Phenyl‑5‑[3‑(pyrimidin‑4‑yloxy)pyrrolidine‑1‑carbonyl]‑2,1‑benzoxazole (CAS 2034502‑19‑5)


Isomeric Comparator for Acetyl‑CoA Carboxylase (ACC) Inhibitor Lead Optimization Programs

The compound provides a 2,1‑benzoxazole isomer for direct head‑to‑head biochemical comparison with established 1,3‑benzoxazole ACC1 inhibitors (e.g., Takeda compound 1a, cellular IC₅₀ = 0.76 nM) [1]. Procurement enables quantitative assessment of how the benzoxazole ring fusion pattern affects ACC1 vs. ACC2 selectivity, cellular potency, and off‑target profiles—data that are currently absent from the published literature.

Systematic Heteroaryl‑Oxy SAR Expansion for Pyrimidine‑Binding Enzyme Targets

The target compound serves as the pyrimidin‑4‑yloxy reference point in a matrix of commercially available analogs differing only in the heteroaryl‑oxy substituent (thiadiazol‑3‑yloxy, 4,6‑dimethylpyrimidin‑2‑yloxy, oxazolidine‑2,4‑dione, and triazole variants) . This design matrix supports rigorous SAR studies for any target where the pyrimidine‑binding pharmacophore is critical, including kinases, ACC, and GPR119.

Physicochemical Property Benchmarking in Fragment‑to‑Lead Development

With MW 386.41, zero HBD, estimated clogP 2.8–3.5, and a compact three‑ring architecture, the compound lies within lead‑like chemical space and can be used as a benchmarking tool to assess the property impact of adding substituents, changing heterocycles, or modifying the linker . Procurement supports computational model validation and experimental determination of solubility, logD, permeability, and metabolic stability.

Novel 2,1‑Benzoxazole Scaffold Exploration for Underexplored Target Classes

The 2,1‑benzoxazole core is significantly underrepresented in medicinal chemistry relative to the 1,3‑benzoxazole isomer [2]. Procurement of this compound facilitates phenotypic screening, chemoproteomic profiling, or targeted panel screening to identify novel biological activities associated with the 2,1‑benzoxazole chemotype, potentially uncovering new target engagement opportunities distinct from those of 1,3‑benzoxazole‑based ligands.

Quote Request

Request a Quote for 3-phenyl-5-[3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.